Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
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Overview
Description
L 366682 is an oxytocin antagonist.
Scientific Research Applications
Novel Class of Cyclic Hexapeptide Oxytocin Antagonists
Research has identified a new class of cyclic hexapeptide oxytocin antagonists, derived from Streptomyces silvensis. This class includes analogs like L-365,209, which have shown potential as pharmacological tools for studying the role of oxytocin in labor. These compounds were found to be potent antagonists of oxytocin-stimulated uterine contractions, suggesting their potential use in managing term and preterm labor (Williams et al., 1992).
Biological Activities of Neuropeptide Histidyl-Proline Diketopiperazine
Histidyl-proline diketopiperazine (cyclo(His-Pro)) is a neuropeptide with various central nervous system activities. It's produced from thyrotropin-releasing hormone (TRH) metabolism and mediates several neurological functions, some of which align with or oppose the effects of TRH. It also inhibits prolactin release from the pituitary (Peterkofsky & Battaini, 1980).
In Vitro Pharmacological Profile of Oxytocin Antagonists
Various structurally novel cyclic hexapeptides have been characterized as potent oxytocin antagonists, with high binding affinity for oxytocin receptors. These compounds, such as L-366,948, are selective and effective in blocking oxytocin-stimulated contractions, making them useful for exploring the pharmacology and physiology of oxytocin (Pettibone et al., 1991).
Distribution, Origin, and Function of Cyclo(His-Pro) in Humans
Cyclo(His-Pro), a cyclic dipeptide, is found in various human body fluids and tissues. It's derived partly from thyrotropin-releasing hormone and fluctuates in health and disease, indicating its role as a physiologically active molecule (Prasad, 1988).
Synthesis and Biological Screening of Marine Bacteria Cyclotetrapeptide
The synthesis of a naturally occurring tetrapeptide, cyclo-(isoleucyl-prolyl-leucyl-alanyl), reveals its antifungal and antihelmintic potential. This study highlights the importance of such peptides in developing new bioactive compounds (Dahiya & Gautam, 2010).
properties
CAS RN |
127819-96-9 |
---|---|
Product Name |
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl) |
Molecular Formula |
C40H53N9O6 |
Molecular Weight |
755.92 |
IUPAC Name |
24-((1H-imidazol-5-yl)methyl)-16-((1H-indol-3-yl)methyl)-13-(sec-butyl)octadecahydro-2H,12H-dipyrido[1,2-a:1',2'-d]pyrrolo[1,2-j][1,4,7,10,13,16]hexaazacyclooctadecine-6,12,15,18,23,26(6aH)-hexaone |
InChI |
1S/C40H53N9O6/c1-3-24(2)34-40(55)49-17-9-7-14-33(49)39(54)48-16-8-6-13-31(48)37(52)45-30(20-26-22-41-23-43-26)38(53)47-18-10-15-32(47)36(51)44-29(35(50)46-34)19-25-21-42-28-12-5-4-11-27(25)28/h4-5,11-12,21-24,29-34,42H,3,6-10,13-20H2,1-2H3,(H,41,43)(H,44,51)(H,45,52)(H,46,50) |
InChI Key |
WCNGAVKBHXZVJO-UHFFFAOYSA-N |
SMILES |
CCC(C1C(N2CCCCC2C(N3CCCCC3C(NC(Cc4[nH]cnc4)C(N5CCCC5C(NC(Cc6c7ccccc7[nH]c6)C(N1)=O)=O)=O)=O)=O)=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
L 366682; L-366682; L366682; L 366,682; L-66,682; L366,682; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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